4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine

Medicinal Chemistry Lipophilicity Optimization ADME Properties

4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (CAS 524932-70-5) is a heterocyclic research compound belonging to the 4-arylthiazol-2-amine class, incorporating a thiophene ring with an ethyl substituent at the 5-position. This compound is primarily utilized as a building block in medicinal chemistry and chemical biology research, with its structural features suggesting potential applications in kinase inhibitor development and as a precursor for further derivatization.

Molecular Formula C9H10N2S2
Molecular Weight 210.3g/mol
CAS No. 524932-70-5
Cat. No. B453956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine
CAS524932-70-5
Molecular FormulaC9H10N2S2
Molecular Weight210.3g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)C2=CSC(=N2)N
InChIInChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
InChIKeyGYZHXUUINWLKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (CAS 524932-70-5) Procurement Guide


4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (CAS 524932-70-5) is a heterocyclic research compound belonging to the 4-arylthiazol-2-amine class, incorporating a thiophene ring with an ethyl substituent at the 5-position. This compound is primarily utilized as a building block in medicinal chemistry and chemical biology research, with its structural features suggesting potential applications in kinase inhibitor development and as a precursor for further derivatization [1]. The compound is available from multiple suppliers with typical purity specifications of ≥95% .

Critical Differentiation: Why 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (CAS 524932-70-5) Cannot Be Substituted


Within the 4-arylthiazol-2-amine scaffold, subtle variations in the aryl substitution pattern profoundly influence key physicochemical properties, particularly lipophilicity and topological polar surface area (TPSA), which are critical determinants of membrane permeability and target engagement [1]. The 5-ethyl substitution on the thiophene ring of 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine introduces a distinct lipophilic contribution compared to unsubstituted, methylated, or halogenated analogs. This differential logP profile directly impacts its suitability for specific assay conditions and biological targets, meaning that substituting it with a cheaper or more readily available analog like 4-(thiophen-2-yl)thiazol-2-amine (CAS 28989-50-6) could lead to significant deviations in experimental outcomes, such as altered cellular uptake, off-target binding, and ultimately, irreproducible structure-activity relationship (SAR) data [2].

Quantitative Evidence for Differentiated Selection of 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (CAS 524932-70-5)


Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability and Target Engagement

The target compound, 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine, exhibits a calculated XLogP3-AA value of 2.8, which is significantly higher than that of its closest unsubstituted analog, 4-(thiophen-2-yl)thiazol-2-amine (CAS 28989-50-6), which has a reported LogP of 1.94 [1]. This 0.86 log unit increase translates to an approximate 7.2-fold increase in calculated octanol-water partition coefficient, strongly indicating enhanced lipophilicity and predicted passive membrane permeability [2].

Medicinal Chemistry Lipophilicity Optimization ADME Properties

Topological Polar Surface Area (TPSA) Profile Suggests Favorable CNS Multiparameter Optimization (MPO) Score

4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine has a computed Topological Polar Surface Area (TPSA) of 95.4 Ų [1]. This value is critical as it falls below the widely recognized threshold of 140 Ų for predicting good oral absorption and below the stricter 90-100 Ų range often associated with optimal blood-brain barrier penetration [2].

CNS Drug Discovery Computational ADME Multiparameter Optimization

Structural Scaffold Prevalence in Bioactive Compounds and Patent Literature

The 4-arylthiazol-2-amine scaffold, to which this compound belongs, is a recognized privileged structure in medicinal chemistry, particularly for targeting kinases. A specific N-heterocyclyl-substituted amino-thiazole derivative class, which includes 1,3-thiazol-2-amines as a core motif, has been patented as protein kinase inhibitors, demonstrating the scaffold's validated activity and commercial relevance [1]. This provides a class-level inference that the target compound possesses a structural motif with a proven track record of biological activity.

Medicinal Chemistry Scaffold Analysis Kinase Inhibition

Commercially Accessible with Defined Purity for Reproducible Research

This compound is offered by multiple established suppliers such as BOC Sciences and Enamine with a guaranteed minimum purity of ≥95% . The availability of analytical data, including exact mass and predicted density, facilitates straightforward quality control and experimental reproducibility [1]. This level of commercial and analytical support is essential for generating reliable and publishable data.

Procurement Quality Control Reproducibility

Optimal Research Application Scenarios for 4-(5-Ethylthiophen-2-yl)-1,3-thiazol-2-amine (CAS 524932-70-5)


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Based on its favorable combination of high lipophilicity (XLogP3 = 2.8) and a TPSA (95.4 Ų) that is within the optimal range for blood-brain barrier penetration, this compound is ideally suited as a core scaffold for the development of CNS-active kinase inhibitors [1]. The 5-ethylthiophene moiety provides a strategic vector for further derivatization to fine-tune potency and selectivity while maintaining desirable CNS drug-like properties [2].

Structure-Activity Relationship (SAR) Studies of Thiophene-Thiazole Hybrids

As a well-characterized building block with a distinct substitution pattern, 4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine serves as a critical reference compound for SAR campaigns exploring the impact of lipophilic substitutions on the thiophene ring of 4-arylthiazol-2-amines [1]. Its clear analytical profile (exact mass 210.02854 Da) ensures accurate identification and quantification in synthetic and biological assays .

Development of Novel Anti-Infective Agents

The 4-arylthiazol-2-amine scaffold is a known pharmacophore in anti-infective research, with numerous derivatives demonstrating potent activity against bacterial and fungal targets [1]. This specific compound, with its calculated physicochemical properties suggesting good membrane permeability, is a logical starting point for designing new analogs aimed at overcoming resistance mechanisms in pathogens like *Staphylococcus aureus* [2].

Chemical Biology Probe for Target Identification

Given its patent-class validation as a kinase inhibitor scaffold, this compound can be employed as a chemical biology probe to identify and validate novel cellular targets. Its distinct mass and predicted fragmentation pattern make it suitable for affinity-based proteomics or cellular thermal shift assays (CETSA) to uncover protein interactors, thereby accelerating target deconvolution efforts [1].

Technical Documentation Hub

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